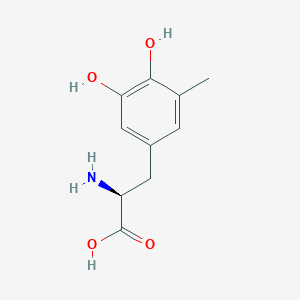

3-Hydroxy-5-methyl-L-tyrosine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

582320-57-8 |

|---|---|

Molecular Formula |

C10H13NO4 |

Molecular Weight |

211.21 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxy-5-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H13NO4/c1-5-2-6(3-7(11)10(14)15)4-8(12)9(5)13/h2,4,7,12-13H,3,11H2,1H3,(H,14,15)/t7-/m0/s1 |

InChI Key |

BIPUEBQLNUMSEB-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1O)O)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC1=CC(=CC(=C1O)O)CC(C(=O)O)N |

Origin of Product |

United States |

Contextualization As a Non Proteinogenic Amino Acid Derivative

3-Hydroxy-5-methyl-L-tyrosine is classified as a non-proteinogenic amino acid. This means that it is not one of the 22 standard amino acids that are genetically coded for and incorporated into proteins during ribosomal translation. jmb.or.krwikipedia.org The vast structural diversity of natural products is, in part, due to the incorporation of over 300 such non-proteinogenic amino acids. jmb.or.kr These unusual amino acids, including hydroxylated variants like this compound, contribute to the wide range of biological activities observed in these natural compounds. jmb.or.kr

Its structure is derived from L-tyrosine, a proteinogenic amino acid, through enzymatic modifications. mdpi.comwikipedia.org Specifically, it is a derivative of L-tyrosine that has undergone hydroxylation and methylation on its phenyl ring. ebi.ac.uk The precise positioning of the hydroxyl group at the 3rd carbon and the methyl group at the 5th carbon of the aromatic ring is crucial for its subsequent role in biosynthesis.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃NO₄ |

| Molecular Weight | 211.217 Daltons |

| Monoisotopic Mass | 212.092282943 Daltons |

| InChI Key | BIPUEBQLNUMSEB-ZETCQYMHSA-N |

| Synonyms | 5-hydroxy-3-methyl-L-tyrosine |

Source: EraGene eragene.com

Significance in Natural Product Biosynthesis

The primary significance of 3-Hydroxy-5-methyl-L-tyrosine lies in its role as a precursor in the biosynthesis of potent antitumor and antimicrobial natural products, particularly those belonging to the tetrahydroisoquinoline (THIQ) alkaloid family. jmb.or.krresearchgate.net

Research has demonstrated that this compound, in its O-methylated form (3-hydroxy-5-methyl-O-methyltyrosine), is a key building block for the core structure of antibiotics like saframycin A (SFM-A) and safracin B (SAC-B). jmb.or.krebi.ac.ukjmb.or.kr These complex molecules are assembled by non-ribosomal peptide synthetases (NRPS), enzymes that can incorporate non-proteinogenic amino acids. jmb.or.krresearchgate.net

The biosynthetic pathway to this compound starts with L-tyrosine and involves a series of enzymatic reactions. mdpi.com Key enzymes in this process include:

SfmD/SacD: A novel heme-containing peroxidase that catalyzes the regioselective hydroxylation of a tyrosine derivative. ebi.ac.ukjmb.or.kr

SfmM2/SacF and SfmM3/SacG: These are S-adenosyl-L-methionine (SAM)-dependent methyltransferases responsible for C-methylation and O-methylation. jmb.or.krjmb.or.krnih.gov SAM is a universal cofactor involved in the transfer of methyl groups to a wide variety of substrates. nih.govresearchgate.net

The formation of the final tetrahydroisoquinoline core of compounds like saframycin A involves the condensation of two molecules derived from 3-hydroxy-5-methyl-O-methyltyrosine with other amino acids like L-alanine and glycine (B1666218). mdpi.comresearchgate.net

Table 2: Key Enzymes and Precursors in the Biosynthesis of the Tetrahydroisoquinoline Core

| Compound/Enzyme | Function |

|---|---|

| L-Tyrosine | Initial proteinogenic amino acid precursor. mdpi.com |

| SfmD/SacD | Heme peroxidase for aromatic ring hydroxylation. ebi.ac.ukjmb.or.kr |

| SfmM2/SacF | C-methyltransferase. jmb.or.krjmb.or.kr |

| SfmM3/SacG | O-methyltransferase. jmb.or.krjmb.or.kr |

| S-adenosyl-L-methionine (SAM) | Methyl group donor for methylation reactions. nih.govnih.gov |

| 3-Hydroxy-5-methyl-O-methyltyrosine | The resulting non-proteinogenic amino acid precursor for the THIQ core. jmb.or.krjmb.or.kr |

Source: Journal of Microbiology and Biotechnology, MDPI jmb.or.krmdpi.comjmb.or.kr

Historical Perspective on Its Discovery and Research Trajectory

Elucidation of the Biosynthetic Route from L-Tyrosine Precursors

The biosynthetic pathway to this compound is a multi-step enzymatic cascade that begins with the proteinogenic amino acid L-tyrosine. jmb.or.krnih.gov This pathway is a key part of the larger biosynthetic machinery for tetrahydroisoquinoline alkaloids like saframycin A (SFM-A) and safracin B (SAC-B). nih.govjmb.or.krjmb.or.kr The core transformation involves a precise sequence of methylation and hydroxylation to modify the aromatic ring of the initial L-tyrosine substrate. nih.gov Research has confirmed the order of these enzymatic steps, establishing a clear route from the precursor to the final modified amino acid. nih.govnih.gov

Initial Enzymatic Methylation: Characterization of L-Tyrosine C3-Methyltransferase (SfmM2)

The first committed step in the biosynthesis is the methylation of L-tyrosine at the C-3 position of its aromatic ring. nih.govtugraz.at This reaction is catalyzed by the enzyme L-tyrosine C3-methyltransferase, officially designated SfmM2. uniprot.orgmicrobialtec.com SfmM2 is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. tugraz.at In this reaction, the methyl group from the SAM cofactor is transferred to L-tyrosine, yielding 3-methyl-L-tyrosine and S-adenosyl-L-homocysteine. tugraz.atmicrobialtec.com In vitro biochemical assays have demonstrated that SfmM2 specifically acts on L-tyrosine to produce 3-methyl-L-tyrosine. nih.gov This enzyme is a critical component in the biosynthetic pathway of saframycin A, produced by the bacterium Streptomyces lavendulae. uniprot.orgmicrobialtec.com

| Enzyme | Systematic Name | EC Number | Substrate | Product | Source Organism |

| SfmM2 | S-adenosyl-L-methionine:L-tyrosine C3-methyltransferase | 2.1.1.304 | L-tyrosine, S-adenosyl-L-methionine | 3-methyl-L-tyrosine, S-adenosyl-L-homocysteine | Streptomyces lavendulae |

Regioselective Hydroxylation: In Vitro Characterization of Heme Peroxygenase SfmD

Following the initial methylation, the intermediate 3-methyl-L-tyrosine undergoes a regioselective hydroxylation reaction to produce this compound. nih.govuniprot.org This crucial step is catalyzed by SfmD, a novel heme-containing peroxygenase. nih.govnih.govuniprot.org Initially identified as a hypothetical protein, SfmD was later characterized as a peroxidase that utilizes hydrogen peroxide (H₂O₂) as the oxidant to hydroxylate its substrate. nih.govnih.gov The reaction involves the insertion of a single oxygen atom onto the aromatic ring of 3-methyl-L-tyrosine. researchgate.net Kinetic studies have shown that while SfmD can also hydroxylate L-tyrosine directly, its preferred substrate is 3-methyl-L-tyrosine. nih.govuniprot.org This preference confirms the sequential nature of the biosynthetic pathway where methylation precedes hydroxylation. nih.gov SfmD can also utilize molecular dioxygen and a cosubstrate like ascorbate (B8700270) for the hydroxylation reaction. researchgate.netpnas.org The enzyme exhibits optimal activity at a pH of 9.0. uniprot.org

| Enzyme | Systematic Name | EC Number | Reaction | Preferred Substrate | Oxidant |

| SfmD | 3-methyl-L-tyrosine:hydrogen-peroxide oxidoreductase | 1.11.2.5 | 3-methyl-L-tyrosine + H₂O₂ → this compound + H₂O | 3-methyl-L-tyrosine | H₂O₂ or O₂/ascorbate |

Subsequent Enzymatic Modifications to O-Methylated Derivatives

The formation of this compound is not the final step in the creation of the building block required for saframycin A synthesis. The pathway continues with a subsequent O-methylation. nih.gov The hydroxyl group introduced by SfmD is methylated by a putative O-methyltransferase, SfmM3, to yield 3-hydroxy-5-methyl-O-methyltyrosine. researchgate.netnih.gov This final product is the non-proteinogenic amino acid that is ultimately incorporated into the complex pentacyclic structure of saframycin A. nih.govnih.gov

Molecular Biology and Structural Biology of Biosynthetic Enzymes

The study of the genes and the three-dimensional structures of the biosynthetic enzymes provides a deeper understanding of their function and regulation.

Gene Cluster Analysis and Expression of SfmD and SfmM2

The genes encoding the enzymes for this compound biosynthesis are located within a dedicated biosynthetic gene cluster (BGC) for saframycin A in Streptomyces lavendulae. asm.orgresearchgate.net Sequence analysis of this cluster revealed a three-gene cassette, sfmD/sfmM2/sfmM3, responsible for the synthesis of the 3-hydroxy-5-methyl-O-methyltyrosine precursor. jmb.or.krjmb.or.kr Similar gene cassettes, such as sacD/sacF/sacG, are found in the biosynthetic clusters of related antibiotics like safracin B. jmb.or.krjmb.or.kr Heterologous expression of the sfmD/sfmM2/sfmM3 gene cassette in hosts like S. coelicolor and P. putida has confirmed that these genes are sufficient for the production of the modified tyrosine derivative. jmb.or.krjmb.or.kr The gene sfmM2 shows high sequence similarity to sacF (63% identity), while sfmD is homologous to sacD (51% similarity). jmb.or.krasm.orgresearchgate.net

Catalytic Mechanisms and Active Site Architectures of SfmD and SfmM2

The catalytic mechanisms and active site structures of SfmM2 and SfmD are distinct, reflecting their different biochemical functions.

SfmM2 , as an S-adenosyl-L-methionine dependent methyltransferase, follows a well-established catalytic mechanism for this enzyme class. tugraz.at The reaction involves the nucleophilic attack of the electron-rich C-3 position of the L-tyrosine aromatic ring on the electrophilic methyl group of the SAM cofactor. This results in the transfer of the methyl group and the formation of the by-product S-adenosyl-L-homocysteine. microbialtec.com

SfmD possesses a more unusual and complex catalytic architecture. It belongs to a superfamily of heme-dependent aromatic oxygenases (HDAO). pnas.orgnih.gov Structural studies have revealed that SfmD contains a novel c-type heme cofactor. researchgate.netresearchgate.net This heme is uniquely attached to the protein via a single thioether bond with a cysteine residue (Cys317) and is coordinated by two axial histidine ligands (His274 and His313). researchgate.netresearchgate.net This arrangement is defined by an unprecedented HxnHxxxC (where n is approximately 38) heme-binding motif. researchgate.netresearchgate.netnih.gov

The catalytic cycle of SfmD involves significant conformational changes. researchgate.net Upon binding of the substrate (3-methyl-L-tyrosine) or reduction by a reducing agent, one of the axial histidine ligands (His274) dissociates from the ferric heme iron. researchgate.net This "unlocking" of the bis-histidine heme configuration is crucial for catalysis, as it opens a coordination site for the oxidant (H₂O₂ or O₂), enabling the subsequent oxygen insertion reaction. nih.gov Mutation of the cysteine residue (Cys317) involved in the thioether linkage results in a catalytically inactive enzyme, highlighting the critical role of this covalent bond. researchgate.net

| Enzyme | Active Site Feature | Catalytic Mechanism Summary |

| SfmM2 | SAM-binding pocket | Nucleophilic attack from L-tyrosine on the methyl group of SAM. |

| SfmD | Novel c-type heme with a bis-histidine ligand set and a single thioether bond (HxnHxxxC motif). | Substrate binding or reduction triggers dissociation of an axial histidine ligand, allowing oxidant binding and subsequent heme-mediated oxygen atom transfer to the substrate. |

Cofactor Requirements and Heme-Binding Motif Analysis in SfmD

The enzyme SfmD is a pivotal catalyst in the biosynthesis of this compound, responsible for the regioselective hydroxylation of 3-methyl-L-tyrosine. nih.gov In-depth characterization has identified SfmD as a novel heme-dependent enzyme, which can be classified as a heme peroxidase. nih.govpnas.org Its catalytic activity relies on specific cofactors. SfmD primarily utilizes hydrogen peroxide (H₂O₂) as the oxidant to hydroxylate its substrate. nih.govmdpi.com Alternatively, it can function as a monooxygenase, using molecular oxygen (O₂) in conjunction with ascorbate as a reducing cosubstrate, although this mechanism is kinetically less efficient. pnas.orgresearchgate.net

Structural and spectroscopic studies have provided profound insights into the enzyme's unique architecture. The crystal structure of SfmD revealed a novel c-type heme cofactor that is covalently attached to the protein backbone. pnas.orgresearchgate.netresearchgate.net This linkage is distinguished by a single thioether bond formed between a vinyl group of the heme and the sulfur atom of a cysteine residue (Cys317). researchgate.net Furthermore, the heme iron in its ferric state is coordinated by two axial histidine ligands, His274 and His313. researchgate.netresearchgate.net This arrangement corresponds to a previously uncharacterized heme-binding motif, HxnHxxxC, where 'n' represents approximately 38 amino acid residues. researchgate.netresearchgate.net

A key aspect of its mechanism involves a significant conformational change. Upon binding of the substrate or chemical reduction of the heme iron, one of the axial ligands, His274, dissociates. researchgate.net This dissociation is believed to open up a coordination site for the oxidant (H₂O₂ or O₂), enabling catalysis. The functional importance of the unique covalent heme linkage is underscored by mutagenesis studies, where the substitution of Cys317 renders the enzyme catalytically inactive. researchgate.net Structurally, SfmD shares homology with the tryptophan 2,3-dioxygenase (TDO) superfamily, suggesting an evolutionary relationship while highlighting its distinct catalytic function. pnas.orgresearchgate.net

| Feature | Description | Source |

| Enzyme Class | Heme Peroxidase / Heme-dependent Monooxygenase | nih.govpnas.org |

| Primary Oxidant | Hydrogen Peroxide (H₂O₂) | nih.gov |

| Alternative Cofactors | Molecular Oxygen (O₂) and Ascorbate | pnas.orgresearchgate.net |

| Prosthetic Group | Novel c-type heme | pnas.orgresearchgate.net |

| Heme Linkage | Single thioether bond (to Cys317) | researchgate.netresearchgate.net |

| Axial Ligands | His274 and His313 | researchgate.netresearchgate.net |

| Heme-Binding Motif | HxnHxxxC (n ≈ 38) | researchgate.netresearchgate.net |

Integration within Natural Product Assembly Lines

Role of 3-Hydroxy-5-methyl-O-methyltyrosine as a Building Block in Saframycin A Biosynthesis

The non-proteinogenic amino acid this compound is a precursor to 3-hydroxy-5-methyl-O-methyltyrosine, which serves as a fundamental building block for the saframycin class of antibiotics. jmb.or.kr Saframycin A, a potent antitumor agent, possesses a complex pentacyclic tetrahydroisoquinoline core derived from simple metabolic precursors: L-alanine, glycine, and two molecules of 3-hydroxy-5-methyl-O-methyltyrosine. researchgate.netnih.gov

The biosynthesis of this specialized amino acid begins with the widely available L-tyrosine and is orchestrated by a dedicated set of enzymes encoded by the sfm gene cluster. nih.govresearchgate.net The pathway proceeds through a coordinated three-step enzymatic cascade:

C-methylation: The enzyme SfmM2, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, initiates the sequence by adding a methyl group to the C3 position of the L-tyrosine aromatic ring, yielding 3-methyl-L-tyrosine. nih.gov

Hydroxylation: The heme peroxidase SfmD then catalyzes the critical hydroxylation step, specifically targeting the C5 position of 3-methyl-L-tyrosine to produce this compound. nih.govuniprot.org

O-methylation: Finally, the enzyme SfmM3, another putative methyltransferase, transfers a methyl group to the newly installed hydroxyl group at C5, completing the formation of 3-hydroxy-5-methyl-O-methyltyrosine. nih.govjmb.or.kr

Once synthesized, this fully modified amino acid is recognized and activated by a large multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). researchgate.netnih.gov The NRPS machinery (SfmA-C) incorporates the two units of 3-hydroxy-5-methyl-O-methyltyrosine along with L-alanine and glycine in a specific sequence to assemble the core structure of saframycin A. researchgate.net

Comparative Analysis with Analogous Biosynthetic Pathways of Tetrahydroisoquinoline Alkaloids

The saframycin biosynthetic pathway represents a fascinating variation within the broader family of tetrahydroisoquinoline alkaloids (THIAs). nih.govnih.gov A comparative analysis with the canonical plant THIA pathways reveals distinct strategic differences in the assembly of the isoquinoline (B145761) core.

Most plant-derived THIAs, such as benzylisoquinoline alkaloids, typically begin with the Pictet-Spengler condensation of two direct L-tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. acs.org This key reaction, catalyzed by norcoclaurine synthase (NCS), establishes the fundamental tetrahydroisoquinoline scaffold of (S)-norcoclaurine at an early stage. acs.org This central intermediate is then extensively modified through a series of methylations, hydroxylations, and rearrangements to generate the vast diversity of plant THIAs, including the pivotal precursor (S)-reticuline. acs.orgnih.gov

In stark contrast, the saframycin pathway employs a "pre-modification" strategy. Instead of forming the isoquinoline ring from simple precursors, it first synthesizes the highly decorated building block, 3-hydroxy-5-methyl-O-methyltyrosine. jmb.or.krresearchgate.net The core of the final molecule is then assembled on an NRPS template, and the tetrahydroisoquinoline rings are formed subsequently from the incorporated residues via intramolecular cyclizations. researchgate.netmdpi.com

This comparison highlights two divergent evolutionary strategies for constructing the same core chemical scaffold, as summarized below.

| Feature | Plant Benzylisoquinoline Alkaloid Pathway | Saframycin Pathway |

| Starting Precursors | Dopamine + 4-Hydroxyphenylacetaldehyde | 2x 3-hydroxy-5-methyl-O-methyltyrosine + L-Ala + Gly |

| Key Condensation Enzyme | Norcoclaurine Synthase (NCS) | Nonribosomal Peptide Synthetase (NRPS) |

| Timing of THIQ Ring Formation | Early (Initial condensation step) | Late (Cyclization of NRPS-bound intermediate) |

| Initial Modifying Enzymes | P450 monooxygenases, O-methyltransferases | Heme peroxidase (SfmD), C- and O-methyltransferases |

The biosynthetic machinery for safracins, another class of microbial THIAs, closely mirrors that of the saframycins, utilizing a homologous set of enzymes (SacD, SacF, SacG) to produce the same modified tyrosine precursor. nih.govjmb.or.krnih.gov

Metabolic Engineering Strategies for Enhanced Precursor Production

The production of complex natural products is frequently limited by the supply of specialized precursors like this compound. nih.govrsc.org Metabolic engineering provides a powerful toolkit to enhance the biosynthesis of this valuable intermediate in microbial hosts. escholarship.org

A primary strategy involves increasing the flux through central metabolism toward the ultimate precursor, L-tyrosine. nih.govnih.gov This can be achieved by engineering the host's shikimate pathway, for instance, by overexpressing rate-limiting enzymes or by introducing mutant enzymes that are insensitive to the feedback inhibition normally exerted by L-tyrosine. nih.govnih.gov

A second, more direct approach is the heterologous expression of the entire biosynthetic cassette (sfmD-sfmM2-sfmM3) in a robust and genetically tractable industrial microorganism, such as Escherichia coli or a suitable Streptomyces strain. jmb.or.krnih.govfrontiersin.org This "cell factory" approach offers several advantages:

Increased Enzyme Levels: Placing the biosynthetic genes under the control of strong, inducible promoters can significantly elevate the concentration of the required enzymes. nih.gov

Pathway Balancing: The relative expression levels of the three enzymes can be fine-tuned to prevent the buildup of bottleneck intermediates and maximize the final product yield. frontiersin.org

Cofactor Engineering: The host can be further engineered to increase the intracellular availability of necessary cofactors, such as heme and the reducing agents required by SfmD, thereby boosting catalytic efficiency. rsc.org

Furthermore, optimizing fermentation conditions, including supplementing the culture medium with L-tyrosine, can substantially improve production titers. nih.gov Combining these rational engineering strategies holds the potential to create highly efficient and sustainable microbial platforms for the overproduction of this compound, facilitating its use in the synthesis of known and novel bioactive compounds.

Chemical Synthesis Approaches

The chemical synthesis of this compound and its close analogs often commences with the readily available chiral precursor, L-tyrosine. These routes are designed to meticulously introduce the required hydroxyl and methyl groups onto the phenolic ring while preserving the integrity of the original α-amino acid structure.

Regioselective Functionalization of L-Tyrosine Scaffolds

Achieving the correct substitution pattern on the aromatic ring of L-tyrosine is a primary challenge in the chemical synthesis of its derivatives. Several strategies have been developed to regioselectively install functional groups at the C-3 and C-5 positions.

One effective, albeit low-yielding, method involves an initial Riemer–Tiemann formylation to introduce a formyl group ortho to the phenolic hydroxyl group, followed by a modified Dakin oxidation to convert the formyl group into a second hydroxyl group. thieme-connect.com Unfortunately, the Riemer-Tiemann reaction often suffers from low yields, reported to be in the range of 25–30%. thieme-connect.com

Another approach involves the transformation of an aryl diiodide to a bis-phenol through a one-pot procedure of lithiation, boronation, and oxidation, which has been highlighted as a highly practical method. researchgate.net

Table 1: Key Regioselective Reactions in the Synthesis of this compound Analogs

| Reaction | Reagents | Purpose | Reference |

|---|---|---|---|

| Friedel–Crafts Acylation | Acetyl chloride, AlCl₃ | Introduces an acetyl group at the C-3 position of the tyrosine ring. | thieme-connect.com |

| Iodination | Iodine, Silver sulfate | Introduces an iodine atom at the C-5 position. | thieme-connect.com |

| Suzuki-Miyaura Reaction | Palladium catalyst, Boronic acid derivative | Replaces the C-5 iodine with a methyl group. | thieme-connect.com |

| Baeyer-Villiger Oxidation | m-CPBA | Converts the C-3 acetyl group into a hydroxyl group (via an acetate (B1210297) intermediate). | thieme-connect.com |

| Riemer–Tiemann Formylation | Chloroform, Base | Introduces a formyl group at the C-3 position (low yield). | thieme-connect.com |

| Dakin Oxidation | Hydrogen peroxide, Base | Converts the C-3 formyl group into a hydroxyl group. | thieme-connect.com |

Development of Protecting Group Strategies for Phenolic Hydroxyls

The reactive functional groups of L-tyrosine—the amino group, the carboxylic acid group, and the phenolic hydroxyl group—necessitate a careful protecting group strategy to prevent unwanted side reactions during synthesis. igem.org

Before performing ring functionalization reactions like Friedel-Crafts acylation, the amino group is typically protected. thieme-connect.com A common choice for this is the benzyloxycarbonyl (Cbz) group. thieme-connect.com The carboxylic acid is often converted to an ester, such as a methyl ester, to prevent its interference in subsequent steps. thieme-connect.com

During the synthesis, the original phenolic hydroxyl group at C-4 is often methylated to form a methoxy (B1213986) group. thieme-connect.com This not only protects the hydroxyl group but also mirrors the structure of many target natural products. thieme-connect.comresearchgate.net This O-methylation is typically achieved after the initial acylation and iodination steps. thieme-connect.com The newly introduced hydroxyl group at C-3 (from the Baeyer-Villiger oxidation) may also be protected, for instance, as an acetate, which can be cleaved in a final deprotection step. thieme-connect.com The choice of protecting groups is crucial for the success of the synthesis, requiring them to be stable under various reaction conditions while being selectively removable at the appropriate stage.

Chemoenzymatic Synthesis and Biocatalytic Transformations

Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity and milder reaction conditions. For this compound and its derivatives, both isolated enzymes and whole-cell systems have been effectively utilized.

Application of Isolated Enzymes for Hydroxylation and Methylation

The biosynthesis of saframycin A and related compounds has been a key area of research, leading to the discovery of enzymes responsible for creating the 3-hydroxy-5-methyl-tyrosine core. nih.govjmb.or.kr It was discovered that the biosynthesis does not proceed by direct functionalization of L-tyrosine in a single step. Instead, it involves a sequence of enzymatic reactions.

The enzyme SfmD, found in the saframycin A biosynthetic pathway, has been identified as a crucial heme-containing peroxidase. nih.gov Unlike many hydroxylases that use molecular oxygen, SfmD catalyzes the regioselective hydroxylation of 3-methyl-L-tyrosine to produce this compound, using hydrogen peroxide (H₂O₂) as the oxidant. nih.gov The true substrate for SfmD is 3-methyl-L-tyrosine, which is formed first. nih.gov

The complete biosynthetic pathway to the common precursor 3-hydroxy-5-methyl-O-methyltyrosine involves a cassette of three enzymes: SfmD for hydroxylation, SfmM2 for C-methylation of L-tyrosine to 3-methyl-L-tyrosine, and SfmM3 for O-methylation of the 4-hydroxyl group. jmb.or.krresearchgate.netbeilstein-journals.org The characterization of these enzymes provides a blueprint for their application in chemoenzymatic synthesis. researchgate.net Other peroxygenase-like enzymes, such as LmbB2, have also been shown to hydroxylate L-tyrosine and its analogs, demonstrating a broader potential for biocatalytic C-H activation on the tyrosine scaffold. nih.gov

Table 2: Key Enzymes in the Biosynthesis of this compound Derivatives

| Enzyme | Enzyme Type | Function | Reference |

|---|---|---|---|

| SfmD | Heme Peroxidase | Catalyzes the H₂O₂-dependent hydroxylation of 3-methyl-L-tyrosine to this compound. | nih.gov |

| SfmM2 | Methyltransferase | Catalyzes the C-methylation of L-tyrosine at the C-3 position to form 3-methyl-L-tyrosine. | jmb.or.krresearchgate.net |

| SfmM3 | Methyltransferase | Catalyzes the O-methylation of the phenolic hydroxyl group. | jmb.or.krresearchgate.net |

| LmbB2 | Peroxygenase-like enzyme | Hydroxylates L-tyrosine and its analogs (e.g., 3-nitro-L-tyrosine). | nih.gov |

Whole-Cell Biocatalysis for Derivative Production

Whole-cell biocatalysis harnesses the entire metabolic machinery of a microorganism, offering a practical and cost-effective method for producing complex molecules without the need for enzyme purification. This approach has been successfully applied to the synthesis of L-tyrosine derivatives.

For instance, a one-pot, two-step cascade using whole cells has been developed to produce derivatives like 3-methyl-L-tyrosine. acs.org In this system, an initial hydroxylation of a simple arene like toluene (B28343) is catalyzed by a monooxygenase (P450 BM3) to form the corresponding phenol (B47542). Subsequently, a tyrosine phenol lyase within the same system catalyzes a C-C bond formation and asymmetric amination with pyruvate (B1213749) and ammonia (B1221849) to yield the final L-tyrosine derivative with excellent enantiomeric excess (>97% ee). acs.org

Furthermore, the genetic understanding of the saframycin pathway has enabled the production of 3-hydroxy-5-methyl-O-methyltyrosine through heterologous expression. jmb.or.kr The gene cassette containing sfmD, sfmM2, and sfmM3 was expressed in host organisms such as Streptomyces coelicolor and Pseudomonas putida. These engineered microbes were shown to be sufficient for the complete biosynthesis of the non-proteinogenic amino acid from L-tyrosine, demonstrating the power of whole-cell biocatalysis for producing highly specialized amino acid derivatives. jmb.or.kr

Optimization of Bioreaction Conditions for Yield and Selectivity

The efficient synthesis of this compound and related compounds via biocatalysis hinges on the meticulous optimization of reaction conditions to maximize both product yield and the selectivity of the enzymatic transformations. The direct enzymatic conversion involves the hydroxylation of 3-methyl-L-tyrosine, a reaction catalyzed by 3-methyl-L-tyrosine peroxygenase (EC 1.11.2.5), which uses hydrogen peroxide as a co-substrate to produce this compound. nih.gov The challenges in such bioreactions often lie in enzyme stability, cofactor dependency, and potential substrate or product inhibition. researchgate.net

Strategies for optimizing these bioreactions draw from established principles in biocatalytic process engineering. For instance, in the synthesis of L-tyrosine derivatives, fed-batch reactor systems have proven highly effective. jmb.or.kr This approach allows for the continuous feeding of substrates like phenol and pyruvate, maintaining their concentrations below inhibitory levels while enabling high product titers. jmb.or.kr A study on L-tyrosine production using a thermo- and chemostable tyrosine phenol-lyase demonstrated that controlling the operational conditions at 40°C and pH 8.5, while keeping the phenol concentration under 75 mM, was crucial. jmb.or.kr This fed-batch system ultimately produced 130 g/L of L-tyrosine within 30 hours, achieving a remarkable conversion yield of 94% based on the supplied phenol. jmb.or.kr Such strategies are directly applicable to the production of this compound, where managing the concentrations of potentially toxic precursors or intermediates is key.

Furthermore, systematic optimization methodologies like Response Surface Methodology (RSM) can be employed to fine-tune fermentation or bioreaction parameters. plos.org RSM, incorporating designs such as the Plackett-Burman design and Box-Behnken design, allows for the simultaneous evaluation of multiple variables (e.g., substrate concentrations, temperature, pH, inoculum amount) to identify the optimal conditions for maximizing metabolite production. plos.org In one study, this approach increased the production of an antibacterial metabolite by 12.33% compared to the unoptimized process. plos.org Applying RSM to the biosynthesis of this compound could similarly enhance yield by identifying the ideal interplay between critical process variables.

| Parameter | Optimized Condition | Outcome | Reference |

| Bioreactor Type | Fed-batch | Continuous substrate feeding, avoids inhibition | jmb.or.kr |

| Enzyme | Tyrosine Phenol-Lyase (thermostable) | Stable for >18 hours under synthesis conditions | jmb.or.kr |

| Temperature | 40°C | Optimal for enzyme activity and stability | jmb.or.kr |

| pH | 8.5 | Maintained for optimal enzyme function | jmb.or.kr |

| Substrate Feeding | Phenol kept < 75 mM | Prevents substrate inhibition | jmb.or.kr |

| Product Titer | 130 g/L | High-level production achieved in 30 hours | jmb.or.kr |

| Conversion Yield | 94% (from phenol) | Highly efficient substrate conversion | jmb.or.kr |

| This table illustrates an example of optimized bioreaction conditions for producing an L-tyrosine derivative, showcasing principles applicable to this compound synthesis. |

Preparation of Advanced Intermediates and Structural Analogs

The structural complexity of many natural products requires advanced intermediates derived from this compound, particularly O-methylated analogs. The biosynthesis of 3-hydroxy-5-methyl-O-methyltyrosine is a key step in the pathways leading to saframycin (SFM) and safracin (SAC) antibiotics. jmb.or.krresearchgate.netjmb.or.kr This transformation is accomplished by a dedicated enzymatic cassette. jmb.or.kr Studies involving the heterologous expression of these biosynthetic gene clusters in hosts like Pseudomonas putida have elucidated the specific functions of the enzymes involved. jmb.or.krjmb.or.kr

The process begins with L-tyrosine and involves a series of enzymatic modifications:

Hydroxylation: The enzyme SfmD catalyzes the hydroxylation of the aromatic ring. jmb.or.kr

C-Methylation: The methyltransferase SfmM2 (or its homolog SacF) attaches a methyl group to the carbon backbone of the aromatic ring. jmb.or.kr

O-Methylation: A second methyltransferase, SfmM3 (or its homolog SacG), completes the synthesis by adding a methyl group to the newly installed hydroxyl group, yielding 3-hydroxy-5-methyl-O-methyltyrosine. jmb.or.krjmb.or.kr

It has been demonstrated that the gene cluster containing sfmD, sfmM2, and sfmM3 is sufficient for the complete biosynthesis of this advanced intermediate. researchgate.netjmb.or.kr

| Enzyme (from Saframycin Pathway) | Homolog (from Safracin Pathway) | Function | Reference |

| SfmD | SacD | Catalyzes hydroxylation of the aromatic ring | jmb.or.kr |

| SfmM2 | SacF | C-methyltransferase | jmb.or.kr |

| SfmM3 | SacG | O-methyltransferase | jmb.or.krjmb.or.kr |

| This table summarizes the key enzymes and their functions in the biosynthesis of 3-hydroxy-5-methyl-O-methyltyrosine. |

In addition to biosynthesis, chemical synthesis provides access to a wider range of structural analogs. Practical laboratory procedures have been developed to regioselectively install methyl and hydroxyl groups onto L-tyrosine to create versatile building blocks. researchgate.net One such approach yields protected L-3-hydroxy-4-methoxy-5-methyl-phenylalanine and its corresponding phenylalanol, which are valuable intermediates for the efficient synthesis of tetrahydroisoquinoline alkaloids. researchgate.net These chemical methods offer flexibility in creating derivatives that may not be accessible through enzymatic pathways, such as introducing alternative alkyl groups (e.g., 3-hydroxy-5-methyl-O-ethyltyrosine) to generate "unnatural" natural product analogs. researchgate.net

This compound and its O-methylated derivative are fundamental building blocks for constructing the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core, a privileged scaffold found in numerous biologically active alkaloids. researchgate.netnih.govnih.gov The biosynthesis of complex antitumor antibiotics like saframycin A showcases an elegant enzymatic strategy for assembling this scaffold. researchgate.netoup.com

The assembly is orchestrated by a multi-domain nonribosomal peptide synthetase (NRPS) system. researchgate.netoup.com In the saframycin pathway, the NRPS enzyme SfmC catalyzes a streamlined sequence of reactions that deviates from canonical peptide bond formation. oup.com The key transformation is a Pictet-Spengler reaction, a powerful C-C bond-forming cyclization. researchgate.netoup.com The process involves the condensation of a β-arylethylamine (derived from one molecule of the tyrosine analog) with an aldehyde (generated from a second amino acid precursor), followed by an acid-mediated ring closure to form the THIQ ring system. researchgate.netnih.gov

The biosynthetic assembly of the pentacyclic core of saframycin A involves two sequential Pictet-Spengler cyclizations, using two molecules of the modified tyrosine precursor to construct a bis-THIQ scaffold. researchgate.netoup.com This enzymatic process demonstrates remarkable control over both regioselectivity and stereoselectivity. oup.com

Beyond biosynthesis, the Pictet-Spengler reaction is a cornerstone of chemical synthesis for creating THIQ scaffolds. nih.gov This classic reaction typically involves condensing a phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. nih.gov Synthetic chemists have developed numerous variations of this method, including asymmetric approaches using chiral auxiliaries, to access a vast diversity of THIQ analogs for pharmaceutical research. nih.gov The availability of both biosynthetic and chemical routes to advanced intermediates like protected L-3-hydroxy-4-methoxy-5-methyl-phenylalanol facilitates the application of these powerful cyclization strategies to build novel and complex THIQ-based molecules. researchgate.net

Chemical Biology and Molecular Recognition of 3 Hydroxy 5 Methyl L Tyrosine

Role as a Substrate in Enzymatic Reactions

The non-proteinogenic amino acid 3-Hydroxy-5-methyl-L-tyrosine is a key intermediate in the biosynthesis of complex natural products in prokaryotes. Its formation and subsequent modification are catalyzed by specific enzymes that exhibit distinct substrate preferences and kinetic properties.

This compound is primarily recognized within the biosynthetic pathways of tetrahydroisoquinoline antibiotics, such as saframycin and safracin, produced by bacteria like Streptomyces lavendulae and Pseudomonas fluorescens respectively. jmb.or.krjmb.or.krnih.gov The enzymes involved in its biosynthesis demonstrate notable substrate specificity.

The formation of this compound is a result of the hydroxylation of its precursor, 3-methyl-L-tyrosine. uniprot.orgnih.gov This reaction is catalyzed by SfmD, a heme-containing peroxygenase. uniprot.orgnih.gov This enzyme shows regioselective activity, specifically targeting the C5 position of the aromatic ring of 3-methyl-L-tyrosine for hydroxylation. While SfmD can also act on L-tyrosine, its primary substrate in this pathway is 3-methyl-L-tyrosine. uniprot.org The initial methylation of L-tyrosine to 3-methyl-L-tyrosine is carried out by the methyltransferase SfmM2. nih.gov

Following its synthesis, this compound serves as a substrate for another methyltransferase. In the saframycin/safracin pathways, the enzyme SfmM3 (or its homolog SacG) catalyzes the O-methylation of the newly introduced hydroxyl group at the C3 position, converting this compound into 3-hydroxy-5-methyl-O-methyltyrosine. jmb.or.krjmb.or.krnih.gov This sequence of enzymatic reactions highlights a coordinated pathway where the product of one enzyme becomes the specific substrate for the next.

The enzymatic conversion of 3-methyl-L-tyrosine to this compound by SfmD has been characterized kinetically. SfmD, functioning as a peroxygenase, utilizes hydrogen peroxide for the hydroxylation reaction. uniprot.org Studies have determined the catalytic efficiency of this enzyme.

Kinetic parameters for the SfmD enzyme from Streptomyces lavendulae have been reported. The enzyme exhibits a turnover number (kcat) of 17.8 min⁻¹ when acting on its specific substrate, 3-methyl-L-tyrosine. uniprot.org In comparison, its activity with L-tyrosine is slightly lower, with a kcat of 12.3 min⁻¹. uniprot.org The optimal pH for this enzymatic reaction is 9.0. uniprot.org

| Substrate | kcat (min⁻¹) | Optimal pH | Source |

|---|---|---|---|

| 3-methyl-L-tyrosine | 17.8 | 9.0 | uniprot.org |

| L-tyrosine | 12.3 | 9.0 | uniprot.org |

The mechanism involves the heme cofactor within SfmD, which is crucial for catalysis. nih.gov The enzyme belongs to a class of heme peroxidases that facilitate regioselective hydroxylation, ensuring the precise formation of the this compound structure required for the subsequent steps in the antibiotic's biosynthesis. nih.gov

Contributions to Macromolecular Structure and Function

As a non-proteinogenic amino acid, this compound is incorporated into natural products via non-ribosomal peptide synthetase (NRPS) machinery, contributing unique structural features that influence the final molecule's conformation and biological activity.

This compound is a building block for non-ribosomal peptides (NRPs), which are a diverse class of secondary metabolites with a wide range of biological activities. jmb.or.kr In the biosynthesis of saframycin A, this modified amino acid is a precursor to the complex pentacyclic core of the antibiotic. nih.gov The incorporation of such unusual amino acids is a key strategy used by microorganisms to generate structural diversity and complexity in natural products. jmb.or.kr

The specific conformational impact of incorporating this compound into a peptide backbone has not been extensively detailed in the available literature. However, the introduction of a substituted aromatic side chain can be expected to impose steric constraints and influence local folding. The bulky, functionalized ring may restrict the dihedral angles (phi and psi) of the peptide backbone, potentially favoring specific secondary structures like turns or helices in the resulting macromolecule. The hydroxyl and methyl groups also provide potential sites for further enzymatic modification, leading to more complex molecular architectures.

The phenolic hydroxyl groups are critical functional moieties that significantly influence how a molecule interacts with its biological targets, such as proteins. These interactions are primarily non-covalent and include hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net

Molecular Interactions in Prokaryotic Metabolism

This compound is a specialized metabolite found within specific prokaryotic biosynthetic pathways. Its existence is tied to the production of potent antibiotics in certain bacteria.

The biosynthesis of this compound from the primary metabolite L-tyrosine is a multi-step enzymatic process found in prokaryotes like Streptomyces lavendulae and Pseudomonas fluorescens. jmb.or.krnih.gov This pathway diverts L-tyrosine from general metabolism to create a specialized building block for secondary metabolite synthesis. The entire process is orchestrated by a dedicated gene cluster. jmb.or.krjmb.or.kr

The key steps in this prokaryotic pathway are:

C-methylation: L-tyrosine is first methylated at the C3 position of its aromatic ring by a methyltransferase (SfmM2/SacF) to yield 3-methyl-L-tyrosine. nih.gov

Hydroxylation: The intermediate, 3-methyl-L-tyrosine, is then hydroxylated at the C5 position by the peroxygenase SfmD/SacD, producing this compound. uniprot.orgnih.gov

O-methylation: Subsequently, the C3 hydroxyl group is methylated by a second methyltransferase (SfmM3/SacG) to form 3-hydroxy-5-methyl-O-methyltyrosine. jmb.or.krjmb.or.krnih.gov

This final product serves as the precursor for the tetrahydroisoquinoline core structure of antibiotics like saframycin. jmb.or.krnih.gov The entire biosynthetic cassette, involving genes for the hydroxylase and methyltransferases, is sufficient for the production of this key precursor, demonstrating a self-contained metabolic module within the prokaryotic host. jmb.or.krnih.gov

Identification as a Bacterial Metabolite in Streptomyces Species

The non-proteinogenic amino acid this compound has been identified as a key intermediate metabolite in the biosynthesis of tetrahydroisoquinoline antibiotics by soil-dwelling bacteria of the genus Streptomyces. Specifically, its role has been elucidated within the biosynthetic pathway of saframycin A, an antitumor antibiotic produced by Streptomyces lavendulae. nih.govnih.gov

Research into the saframycin A biosynthetic gene cluster led to the characterization of an enzyme, SfmD, which was initially identified as a hypothetical protein. nih.gov Subsequent studies revealed that SfmD is a novel heme peroxidase. This enzyme is responsible for catalyzing the regioselective hydroxylation of the precursor 3-methyltyrosine at the C-3 position of the aromatic ring to form this compound. nih.gov The characterization of SfmD and its product confirmed the presence of this compound as a discrete metabolite within this bacterium. A counterpart enzyme, SacD, has been identified in the safracin B biosynthetic pathway, suggesting that this hydroxylation step is a common feature in the production of this class of antibiotics. nih.gov

The table below summarizes the key enzymatic step for the formation of this compound in Streptomyces.

| Organism | Precursor | Enzyme | Product |

| Streptomyces lavendulae | 3-Methyl-L-tyrosine | SfmD (Heme Peroxidase) | This compound |

Role in the Metabolic Flux of Secondary Metabolite Production

This compound plays a crucial role in the metabolic flux of Streptomyces lavendulae by acting as a committed precursor for the production of complex secondary metabolites. It represents a key branch point from primary metabolism, channeling derivatives of the common amino acid L-tyrosine into the specialized saframycin A biosynthetic pathway. nih.govnih.govresearchgate.net

Following its formation by the SfmD enzyme, this compound does not accumulate but is rapidly converted into its O-methylated derivative, 3-hydroxy-5-methyl-O-methyltyrosine. nih.govjmb.or.kr This subsequent reaction is catalyzed by an O-methyltransferase, SfmM3 (also known as SacG in the safracin pathway). nih.govjmb.or.krjmb.or.kr The resulting molecule, 3-hydroxy-5-methyl-O-methyltyrosine, is the final building block that is incorporated by a large nonribosomal peptide synthetase (NRPS) system (encoded by genes sfmA, sfmB, and sfmC) to form the core tetrahydroisoquinoline structure of the saframycin antibiotic. nih.govnih.govresearchgate.net

The production of this specialized amino acid is a tightly regulated process involving a dedicated set of enzymes encoded within the saframycin biosynthetic gene cluster. The efficient, sequential modification of L-tyrosine ensures a directed flow of intermediates towards the synthesis of the final antibiotic product, highlighting the compound's integral position in the metabolic pathway.

The table below details the functions of the core genes involved in the synthesis and immediate downstream processing of this compound.

| Gene | Encoded Protein | Function in Pathway |

| sfmD | SfmD | Heme peroxidase that catalyzes the hydroxylation of 3-methyltyrosine to produce this compound. nih.govnih.govjmb.or.kr |

| sfmM3 (or sacG) | O-methyltransferase | Catalyzes the O-methylation of this compound to form 3-hydroxy-5-methyl-O-methyltyrosine. nih.govjmb.or.krjmb.or.kr |

| sfmA, sfmB, sfmC | Nonribosomal Peptide Synthetase (NRPS) | Multi-enzyme complex that incorporates 3-hydroxy-5-methyl-O-methyltyrosine into the growing peptide backbone of saframycin. nih.gov |

Advanced Analytical and Computational Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and intricate structural features of 3-Hydroxy-5-methyl-L-tyrosine.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm its unique structure, which consists of an L-tyrosine backbone with hydroxyl and methyl substituents on the phenyl ring.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a map of the proton environments. The aromatic protons on the substituted phenyl ring are particularly diagnostic, with their chemical shifts influenced by the electron-donating effects of the hydroxyl and methyl groups. The protons of the alanine side chain (α-hydrogen and β-hydrogens) will also exhibit characteristic signals.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, and its chemical shift is indicative of its electronic environment. The signals for the carboxyl, α-carbon, β-carbon, and the aromatic carbons can be unambiguously assigned.

While specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the known spectra of L-tyrosine and the known effects of hydroxyl and methyl substituents on a benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary depending on the solvent and other experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | ~10-12 | ~170-175 |

| α-Carbon (α-CH) | ~4.0 | ~55-60 |

| β-Carbon (β-CH₂) | ~3.0 | ~35-40 |

| Aromatic C-H | ~6.5-7.0 | ~115-130 |

| Aromatic C-OH | - | ~145-155 |

| Aromatic C-CH₃ | - | ~120-140 |

| Methyl (CH₃) | ~2.2 | ~20-25 |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. This technique measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places, which allows for the calculation of a unique elemental formula.

For this compound (C₁₀H₁₃NO₄), HRMS provides an experimentally determined accurate mass that can be compared to the theoretically calculated exact mass. This comparison serves as a powerful confirmation of the compound's identity. The exact mass is calculated based on the masses of the most abundant isotopes of each element.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₄ | - |

| Molecular Weight (Average Mass) | 211.21 g/mol | Computed by PubChem nih.gov |

| Exact Mass (Monoisotopic Mass) | 211.08445790 Da | Computed by PubChem nih.gov |

HRMS analysis, often coupled with techniques like electrospray ionization (ESI), would typically show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the exact mass plus the mass of a proton.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted phenol (B47542) ring. The absorption of UV light by this chromophore is influenced by the hydroxyl and methyl substituents. Compared to the parent L-tyrosine, which typically shows an absorption maximum around 275 nm, the additional hydroxyl group in this compound is expected to cause a bathochromic (red) shift to a longer wavelength. iosrjournals.org The absorption spectrum is also sensitive to the pH of the solution due to the ionization of the phenolic hydroxyl groups. nih.gov

Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. creative-biostructure.comwikipedia.org This technique is particularly useful for studying the electronic structure of molecules, including those with aromatic chromophores. For this compound, MCD can provide more detailed information about the electronic transitions of the phenyl ring than conventional UV-Vis spectroscopy, helping to resolve overlapping absorption bands and provide insight into the symmetry and nature of the excited states. nih.govnih.gov

Table 3: Expected UV-Vis Absorption Maxima

| Compound | Typical λmax (nm) | Notes |

| L-Tyrosine | ~275 | In neutral aqueous solution iosrjournals.org |

| This compound | >275 (Predicted) | The additional hydroxyl group is expected to cause a red shift. |

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from other compounds and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile compounds like amino acids. cuni.cz For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound can be adjusted by modifying the composition of the mobile phase, such as the ratio of aqueous buffer to an organic modifier (e.g., acetonitrile or methanol) and the pH. rsc.org

Quantification is achieved by integrating the peak area from the chromatogram and comparing it to a calibration curve constructed from standards of known concentrations. UV detection is commonly used, with the wavelength set at or near the absorption maximum of the compound.

Table 4: Representative HPLC Method Parameters for Analysis of Tyrosine Derivatives

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) |

| Flow Rate | 0.5 - 1.5 mL/min rsc.org |

| Detection | UV-Vis at λmax (e.g., ~280 nm) or fluorescence detection nih.gov |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, amino acids like this compound are non-volatile due to their polar functional groups (carboxyl, amino, and hydroxyl groups). Therefore, a derivatization step is necessary to convert them into volatile derivatives prior to GC-MS analysis.

Common derivatization methods for amino acids include silylation, where active hydrogens are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. unina.itnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used.

Once derivatized, the volatile analyte is separated by the gas chromatograph and subsequently identified by the mass spectrometer based on its characteristic fragmentation pattern. The resulting mass spectrum serves as a molecular fingerprint for the derivatized compound.

Table 5: General GC-MS Analysis Workflow for this compound

| Step | Description |

| 1. Derivatization | Reaction with a silylating agent (e.g., MTBSTFA in pyridine) to form a volatile derivative. researchgate.net |

| 2. GC Separation | Injection onto a capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) with a temperature program to separate the derivatized analyte from other components. unina.it |

| 3. MS Detection | Electron ionization (EI) is used to fragment the molecule, and the resulting mass spectrum is recorded for identification. |

The mass spectrum of the derivatized this compound would be expected to show a molecular ion peak corresponding to the mass of the derivatized molecule, as well as characteristic fragment ions resulting from the loss of silyl groups and cleavage of the amino acid side chain.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to predict and analyze the behavior of molecules, offering insights that are often challenging to obtain through experimental methods alone. These techniques allow for a detailed examination of this compound's properties, from its electronic distribution to its dynamic movements and potential biological interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide a wealth of information about its electronic properties and reactivity. By solving the Schrödinger equation for the molecule, DFT can determine the electron density and, from this, derive various molecular properties.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties and Reactivity Descriptors

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.6 eV |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. | 3.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | 2.3 eV |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | 2.67 eV |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility and how it behaves in a solvent environment, typically water, to mimic physiological conditions. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

Through MD simulations, researchers can explore the different shapes or conformations that this compound can adopt. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional structure. The simulations can identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations provide insights into the molecule's interactions with its surrounding solvent. This includes the formation and breaking of hydrogen bonds between the hydroxyl and amino groups of this compound and water molecules. The behavior of a molecule in solution can significantly influence its properties and biological availability. For tyrosine derivatives, MD simulations have been used to study the interconversion of side-chain conformers. nih.gov

Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of a Tyrosine Derivative in Water

| Parameter | Description | Illustrative Finding |

| Simulation Time | The total time duration of the simulation. | 100 nanoseconds |

| Solvent Model | The model used to represent the solvent (e.g., water). | TIP3P Water Model |

| Temperature | The temperature at which the simulation is run. | 300 K (27°C) |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations, indicating structural stability. | Stable trajectory with low RMSD fluctuations around an average value. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom, indicating solvation shells. | Clear solvation shells around polar groups (hydroxyl, amino, carboxyl). |

| Hydrogen Bond Analysis | The number and lifetime of hydrogen bonds formed between the solute and solvent. | An average of 5-7 persistent hydrogen bonds with water molecules. |

Docking Studies of Enzyme-Substrate Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are primarily used to investigate its potential interactions with the active sites of enzymes. This is particularly relevant for understanding its potential role as a substrate or inhibitor of enzymes like tyrosinase or protein tyrosine phosphatases. mdpi.comnih.gov

The process involves placing the 3D structure of this compound (the ligand) into the binding site of a target protein (the receptor) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding.

Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the enzyme's active site. nih.gov This information is critical for understanding the molecular basis of recognition and can guide the design of more potent and selective enzyme inhibitors or substrates. For instance, docking studies on ortho-substituted phenols with tyrosinase have helped to discern whether a molecule is likely to be a substrate or an inhibitor. mdpi.com

Table 3: Illustrative Results from a Docking Study of a Phenolic Ligand with an Enzyme Active Site

| Parameter | Description | Illustrative Result |

| Target Enzyme | The protein receptor used in the docking simulation. | Mushroom Tyrosinase (PDB ID: 2Y9X) |

| Binding Energy | The calculated free energy of binding for the most favorable docking pose. | -7.5 kcal/mol |

| Key Interacting Residues | Amino acids in the active site that form significant interactions with the ligand. | His259, His263, Asn260 |

| Types of Interactions | The nature of the chemical interactions between the ligand and the protein. | Hydrogen bond with Asn260; π-π stacking with His259 and His263. |

| Inhibition Constant (Ki) (predicted) | An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. | 2.5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.